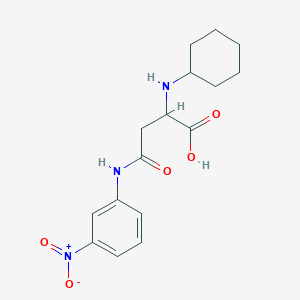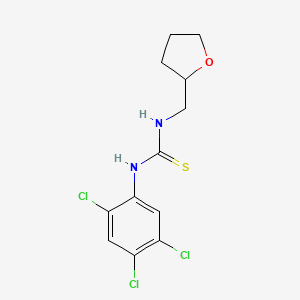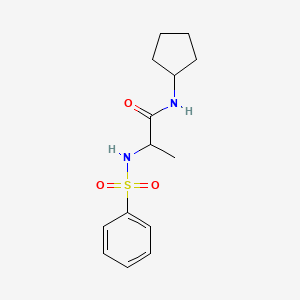![molecular formula C22H25NO3S B4129913 N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide](/img/structure/B4129913.png)
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide
描述
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide, also known as FTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTTP belongs to the family of amides and is known for its unique biochemical and physiological effects.
作用机制
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide acts as a selective inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. This increase in endocannabinoid levels can activate cannabinoid receptors, which are involved in various physiological processes such as pain modulation, inflammation, and anxiety regulation.
Biochemical and Physiological Effects:
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of FAAH by N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors. This activation of cannabinoid receptors has been shown to have therapeutic effects in various disease states such as pain, inflammation, and anxiety. Additionally, N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in lab experiments is its selectivity for FAAH. This selectivity allows for the specific inhibition of FAAH without affecting other enzymes or receptors. Additionally, N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain studies.
未来方向
There are several future directions for the study of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide. One direction is the development of more potent and selective inhibitors of FAAH. Additionally, the therapeutic potential of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in various disease states such as pain, inflammation, and anxiety should be further explored. The use of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in combination with other drugs or therapies should also be investigated. Finally, the development of new methods for the synthesis of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide and related compounds should be explored to improve its availability and accessibility for research purposes.
Conclusion:
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selectivity for FAAH and its ability to increase endocannabinoid levels make it a promising candidate for the treatment of various disease states such as pain, inflammation, and anxiety. Further research is needed to fully explore its therapeutic potential and to develop more potent and selective inhibitors of FAAH.
科学研究应用
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide is its ability to act as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that are involved in various physiological processes. Inhibition of FAAH by N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide can lead to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease states such as pain, inflammation, and anxiety.
属性
IUPAC Name |
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-3-22(24)23(16-17-8-7-15-27-17)13-12-19(21-11-6-14-26-21)18-9-4-5-10-20(18)25-2/h4-11,14-15,19H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGUKLXHMRBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate](/img/structure/B4129832.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4129849.png)
![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129860.png)
![4-(pentanoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4129865.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4129870.png)
![7-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(2-methylpyrimidin-5-yl)quinoline-4-carboxamide](/img/structure/B4129873.png)
![N-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide](/img/structure/B4129876.png)


![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4129895.png)
![N-(3-nitrophenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4129909.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4129925.png)